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Compound of Interest

Compound Name:
1-Benzyl-2-chloro-1H-indole-3-

carbaldehyde

Cat. No.: B1278353 Get Quote

An In-Depth Technical Guide to 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde

This technical guide provides a comprehensive literature review of 1-Benzyl-2-chloro-1H-
indole-3-carbaldehyde, a heterocyclic compound of significant interest to researchers in

organic synthesis and medicinal chemistry. The indole scaffold is a "privileged structure" in drug

discovery, forming the core of numerous natural products and synthetic molecules with a wide

spectrum of biological activities.[1] Among its many variations, indole-3-carbaldehyde and its

derivatives serve as versatile building blocks for the synthesis of more complex, biologically

active compounds, including those with anticancer, antimicrobial, and anti-inflammatory

properties.[1][2]

This document details the physicochemical properties, plausible synthetic routes, chemical

reactivity, and the notable biological significance of 1-Benzyl-2-chloro-1H-indole-3-
carbaldehyde, with a focus on its role as a precursor to potent therapeutic agents.

Physicochemical Properties
The fundamental properties of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde have been

derived from its molecular structure. While extensive experimental data is not widely

documented, the key computed properties are summarized below.
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Property Value Reference

Molecular Formula C₁₆H₁₂ClNO --INVALID-LINK--

Molecular Weight 269.73 g/mol --INVALID-LINK--

IUPAC Name
1-benzyl-2-chloro-1H-indole-3-

carbaldehyde
--INVALID-LINK--

Canonical SMILES
C1=CC=C(C=C1)CN2C(=C(C3

=CC=CC=C32)C=O)Cl
--INVALID-LINK--

Synthesis and Reaction Mechanisms
While a specific, dedicated synthesis protocol for 1-Benzyl-2-chloro-1H-indole-3-
carbaldehyde is not detailed in the reviewed literature, its structure suggests two primary and

highly plausible synthetic pathways based on well-established named reactions for indole

functionalization.

Pathway A: N-Benzylation of 2-chloro-1H-indole-3-carbaldehyde This route involves the

alkylation of the indole nitrogen of the 2-chloro-1H-indole-3-carbaldehyde precursor with a

benzyl halide (e.g., benzyl bromide) in the presence of a base.

Pathway B: Vilsmeier-Haack Formylation of 1-benzyl-2-chloroindole This classic reaction

introduces a formyl (-CHO) group onto an electron-rich aromatic ring.[3][4] It involves treating

the 1-benzyl-2-chloroindole substrate with a Vilsmeier reagent, which is generated in situ from

phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[5][6][7]
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Diagram 1: Plausible synthetic pathways for the target compound.

Representative Experimental Protocols
The following are general, representative protocols for the key transformations, adapted from

literature procedures for analogous compounds.

Protocol A: N-Benzylation of an Indole Precursor This protocol is adapted from procedures for

the N-alkylation of indole-3-carbaldehyde.[8]

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) in anhydrous

tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

Add a solution of the starting indole (e.g., 2-chloro-1H-indole-3-carbaldehyde, 1.0 equiv.) in

THF dropwise to the suspension.

After stirring for 30 minutes, add benzyl bromide (1.1 equiv.) dropwise to the reaction

mixture.
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Allow the reaction to warm to room temperature and stir for 12 hours or until completion is

confirmed by Thin Layer Chromatography (TLC).

Carefully quench the reaction with water and extract the product with an organic solvent

such as ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography.

Protocol B: Vilsmeier-Haack Formylation This is a general procedure for the formylation of an

activated indole ring.[8]

In a flask maintained under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.1

equiv.) dropwise to chilled N,N-dimethylformamide (DMF, 4.3 equiv.) at 10-20 °C.

To this mixture, add a solution of the indole substrate (e.g., 1-benzyl-2-chloroindole, 1.0

equiv.) in DMF. Maintain the temperature between 20-30 °C during the addition.

Heat the reaction mixture to 35 °C and stir for 45-60 minutes, monitoring progress by TLC.

Upon completion, pour the reaction mixture onto crushed ice and neutralize with an aqueous

base (e.g., NaOH or K₂CO₃ solution).

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

If necessary, recrystallize or purify the crude product by silica gel column chromatography.

Spectroscopic Analysis
Specific spectroscopic data for 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde were not

available in the reviewed literature. However, the data for the closely related, non-chlorinated

analog, 1-benzyl-1H-indole-3-carbaldehyde, is provided below for comparative purposes. The

presence of the chloro-substituent at the C-2 position in the target compound would be

expected to induce downfield shifts in the signals of nearby protons and carbons.

Table 2: NMR Data for 1-benzyl-1H-indole-3-carbaldehyde[9]
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¹H NMR (400 MHz, CDCl₃) δ (ppm) Description

Aldehyde (CHO) 10.01 s, 1H

Indole H-4 8.38 – 8.28 m, 1H

Indole H-2 7.72 s, 1H

Aromatic 7.39 – 7.30 m, 6H

Benzyl Aromatic 7.22 – 7.16 m, 2H

Benzyl CH₂ 5.37 s, 2H

¹³C NMR (101 MHz, CDCl₃) δ (ppm)

Aldehyde (C=O) 184.62

Aromatic/Indole
138.43, 137.48, 135.30, 129.14, 128.41, 127.23,

125.53, 124.17, 123.09, 122.19, 118.53, 110.35

Benzyl CH₂ 50.95

Chemical Reactivity and Derivatization
The primary site of reactivity for 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde is the aldehyde

functional group at the C-3 position. This group is a versatile handle for synthesizing a wide

array of derivatives through reactions such as oxidation, reduction, and condensation with

nucleophiles.

A particularly significant derivatization is its reaction with diamines to form complex heterocyclic

systems. For example, condensation with o-phenylenediamine yields a quinoxaline derivative.

This specific transformation is critical as it leads to compounds with potent biological activity.

1-Benzyl-2-chloro-1H-
indole-3-carbaldehyde

2-chloro-3-(1-benzylindol-3-yl)
quinoxaline

+

o-Phenylenediamine
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Diagram 2: Synthesis of a quinoxaline derivative.

Biological Significance and Applications
While there is no direct biological activity reported for 1-Benzyl-2-chloro-1H-indole-3-
carbaldehyde itself, its significance is underscored by the potent anticancer properties of its

derivatives.[10][11] This positions the compound as a key intermediate for the development of

novel oncology therapeutics.

Table 3: Biological Activity of Key Derivative

Derivative
Compound

Biological
Activity

Model Result Reference

2-chloro-3-(1-

benzylindol-3-yl)

quinoxaline

Anticancer

Ovarian cancer

xenografts in

nude mice

100.0 ± 0.3 %

tumor growth

suppression

[10][11]

The remarkable efficacy of this quinoxaline derivative highlights a clear path from the core

aldehyde to a highly active anticancer agent. This logical flow underscores the importance of 1-
Benzyl-2-chloro-1H-indole-3-carbaldehyde in drug discovery pipelines. The broader class of

indole-based compounds is well-regarded for its wide range of therapeutic potential.[2][12]
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Diagram 3: Role in the development of anticancer agents.

Conclusion
1-Benzyl-2-chloro-1H-indole-3-carbaldehyde is a valuable heterocyclic compound whose

primary importance lies in its role as a synthetic intermediate. Although direct spectroscopic

and biological data are sparse in the current literature, established chemical principles allow for

the confident prediction of its synthesis and reactivity. The demonstrated potent anticancer

activity of its quinoxaline derivative confirms its utility as a scaffold for the development of novel

therapeutic agents.[10][11] Further research to fully characterize this compound and explore

the synthesis of a broader range of its derivatives is warranted and could lead to the discovery

of new drug candidates for oncology and other therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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